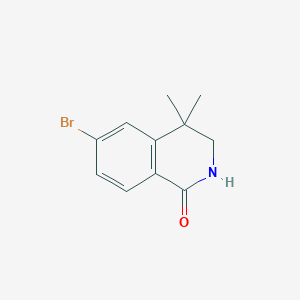

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)8-4-3-7(12)5-9(8)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDRZVDTUXFZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)C2=C1C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Introduction of the bromine atom at the 6th position of the isoquinoline ring.

Methylation: Addition of methyl groups to the 4th position.

Cyclization: Formation of the dihydroisoquinoline ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:

Batch reactors: For controlled reaction conditions.

Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Conversion to more reduced forms.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

6-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential in treating neurological disorders such as Parkinson's disease and Alzheimer's disease due to their ability to interact with specific biological targets in the nervous system .

Case Study:

A study highlighted the synthesis of isoquinoline derivatives that demonstrated neuroprotective effects. The compound was modified to enhance its affinity for dopamine receptors, showing promise in preclinical models for neurodegenerative diseases .

Biological Research

Investigating Cellular Processes:

This compound is employed in biological research to study the effects of isoquinoline derivatives on various cellular processes. Its unique structure allows researchers to explore its interactions with cellular targets, contributing to a better understanding of potential therapeutic effects .

Application Examples:

- Anticancer Activity: Isoquinoline derivatives have shown significant anticancer properties. For instance, compounds related to this compound have been noted for their ability to induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

- Neuroprotective Effects: Research indicates that this compound may provide neuroprotection by mitigating oxidative stress and promoting neuronal survival under pathological conditions.

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structure facilitates further chemical modifications, allowing chemists to create a diverse range of compounds for various applications .

Material Science

Development of Advanced Materials:

The unique properties of this compound make it suitable for developing advanced materials. Its chemical characteristics allow it to be incorporated into polymers and coatings that require specific functionalities .

Analytical Chemistry

Detection and Quantification:

This compound is utilized in analytical methods to detect and quantify isoquinoline derivatives in various samples. Its presence enhances the accuracy of chemical analyses and contributes to the development of reliable analytical techniques .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action for 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Dimethyl Groups: 4,4-Dimethyl substitution stabilizes the chair-like conformation of the dihydroisoquinolinone ring, mimicking steroid A,B-rings, as seen in microtubule-disrupting agents like 16g (GI₅₀ = 51 nM in DU-145 cells) .

Anticancer and Tubulin Inhibition Activity

Dihydroisoquinolinones with carbonyl or sulfonyl linkers exhibit potent antiproliferative effects. For example:

- 16g (6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-DHIQ): GI₅₀ = 51 nM (DU-145 cells), mean NCI 60-cell line activity = 33 nM .

- 17f (sulfamate derivative of 16f): Inhibits tubulin polymerization (IC₅₀ ~ 1.2 μM), comparable to combretastatin A-4 .

The 6-bromo-4,4-dimethyl analog lacks direct activity data but shares structural similarities with 16g and 17f . The bromine atom may enhance halogen bonding with tubulin’s colchicine site, while dimethyl groups enforce a rigid, steroid-like conformation critical for binding .

Physicochemical Properties

| Property | 6-Bromo-4,4-dimethyl-DHIQ | 7-Bromo-4,4-dimethyl-DHIQ | 5-Bromo-DHIQ |

|---|---|---|---|

| Molecular Weight | 254.12 g/mol | 254.12 g/mol | 228.07 g/mol |

| LogP (Predicted) | ~2.8 | ~2.8 | ~2.1 |

| Solubility | Low (lipophilic) | Low | Moderate |

| Stability | Stable at room temperature | Hygroscopic | Sensitive to light |

Biological Activity

6-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 1396777-58-4) is a compound of interest in medicinal chemistry due to its structural similarity to various biologically active isoquinoline derivatives. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHBrN O

- Molecular Weight : 254.12 g/mol

- Boiling Point : Approximately 426 °C (predicted)

- Density : 1.385 g/cm (predicted)

- pKa : 14.30 (predicted)

Biological Activity Overview

Research into the biological activity of this compound indicates potential pharmacological effects, particularly in the following areas:

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For example, it has been noted to inhibit the activity of New Delhi metallo-beta-lactamase (NDM-1), a critical enzyme associated with antibiotic resistance .

2. Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems. Preliminary investigations indicate that it may act as a modulator of dopamine receptors, which could have implications for treating neuropsychiatric disorders. Specifically, its effects on D2 dopamine receptors have been studied, revealing promising results in enhancing receptor activity without significant side effects .

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it possesses selective cytotoxicity towards certain cancer cells while exhibiting lower toxicity towards normal cells, suggesting a potential role in cancer therapy .

Research Findings and Case Studies

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, its ability to interact with specific enzymes and receptors suggests that it may function through multiple pathways:

- Enzyme Inhibition : By inhibiting enzymes like NDM-1, the compound can disrupt bacterial cell wall synthesis and survival.

- Receptor Modulation : Interaction with dopamine receptors may enhance or inhibit neurotransmitter signaling pathways relevant to mood regulation and cognitive function.

- Induction of Apoptosis : Cytotoxic effects on cancer cells may be mediated through pathways that induce programmed cell death.

Q & A

Q. What are the primary synthetic routes for 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation followed by bromination. For example, 4-bromoaniline reacts with 3,3-dimethylacryloyl chloride in dichloromethane (DCM) under inert atmosphere, catalyzed by AlCl₃, achieving ~90% yield after 16 hours . Key variables include temperature (room temperature preferred to avoid side reactions), catalyst loading, and solvent choice. Bromination steps may require controlled stoichiometry to prevent over-bromination. Alternative routes involve Suzuki-Miyaura coupling for introducing substituents .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Structural confirmation relies on:

- NMR : and NMR identify substituents (e.g., methyl groups at δ ~1.3 ppm, bromine’s deshielding effects) .

- HRMS : Validates molecular weight (e.g., exact mass 240.096 g/mol for C₁₀H₁₀BrNO) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic C2/c space group with β = 100.227°) .

Q. What physicochemical properties (e.g., LogP, solubility) are critical for designing experiments?

- LogP : ~2.45, indicating moderate lipophilicity, suitable for cell permeability assays .

- Solubility : Limited in water; DMSO or ethanol are preferred solvents for biological testing.

- Stability : Light-sensitive; storage at -20°C in amber vials is recommended .

Advanced Research Questions

Q. How can discrepancies in synthetic yields be resolved when scaling up reactions?

Contradictions in yields often arise from:

- Oxygen sensitivity : Inert atmosphere (N₂/Ar) is critical for AlCl₃-mediated reactions .

- Catalyst aging : Freshly prepared AlCl₃ improves reproducibility.

- Purification methods : Column chromatography vs. recrystallization impacts purity and yield. Optimize gradients (e.g., hexane/ethyl acetate) for difficult separations .

Q. What strategies optimize the compound’s bioactivity in acetylcholinesterase inhibition studies?

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro, chloro) at position 6 to enhance binding affinity .

- Structure-activity relationship (SAR) : Methyl groups at 4,4-positions improve steric stabilization in the active site.

- Docking studies : Use software like AutoDock to model interactions with acetylcholinesterase’s catalytic triad .

Q. How do crystallographic data inform molecular interactions in solid-state studies?

Crystal structures reveal:

Q. What computational methods predict metabolic stability or toxicity?

- ADMET prediction : Tools like SwissADME estimate hepatic clearance (e.g., CYP3A4 susceptibility due to bromine).

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- Molecular dynamics (MD) : Simulates binding persistence in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.